molecular formula C16H22ClN3O3 B601033 5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID CAS No. 109882-27-1

5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID

Cat. No.: B601033
CAS No.: 109882-27-1
M. Wt: 339.83
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Description

5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid is a chemical compound with the molecular formula C16H22ClN3O3. This compound is related to bendamustine, a well-known chemotherapeutic agent used in the treatment of various cancers. The compound’s structure includes a benzimidazole ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated with 2-chloroethylamine and 2-hydroxyethylamine to introduce the chloroethyl and hydroxyethyl groups.

    Butanoic Acid Addition: Finally, the butanoic acid moiety is introduced through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The chloroethyl group can be reduced to an ethyl group.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an ethyl-substituted benzimidazole.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid involves its interaction with DNA. The compound can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Bendamustine: A chemotherapeutic agent with a similar structure but different functional groups.

    Melphalan: Another alkylating agent used in cancer treatment.

    Chlorambucil: A related compound with similar anticancer properties.

Uniqueness

5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form DNA cross-links makes it particularly effective in targeting cancer cells.

Properties

IUPAC Name

4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-19-14-6-5-12(20(8-7-17)9-10-21)11-13(14)18-15(19)3-2-4-16(22)23/h5-6,11,21H,2-4,7-10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTRYOMJJKBZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCO)CCCl)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109882-27-1
Record name 4-(5-((2-Chloroethyl)(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109882271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(5-((2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO)-1-METHYL-1H-BENZIMIDAZOL-2-YL)BUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP861GFN77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID
Reactant of Route 2
5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID
Reactant of Route 3
5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID
Reactant of Route 4
5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID
Reactant of Route 5
5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID
Reactant of Route 6
Reactant of Route 6
5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID

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